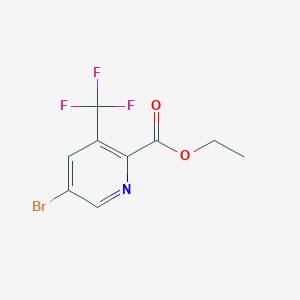
Ethyl 5-bromo-3-(trifluoromethyl)picolinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a class of compounds to which Ethyl 5-bromo-3-(trifluoromethyl)picolinate belongs, has been discussed in a review . The review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular formula of Ethyl 5-bromo-3-(trifluoromethyl)picolinate is C9H7BrF3NO2 . The IUPAC name is ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-bromo-3-(trifluoromethyl)picolinate are not available, a study discusses the protodeboronation of pinacol boronic esters, which could be relevant to the chemical reactions of this compound .Physical And Chemical Properties Analysis
Ethyl 5-bromo-3-(trifluoromethyl)picolinate has a molecular weight of 298.06 . It is recommended to be stored sealed in a dry room temperature environment .Wissenschaftliche Forschungsanwendungen
Regioselectivity in Chemical Reactions
Ethyl 5-bromo-3-(trifluoromethyl)picolinate is a compound that might be involved in regioselective chemical reactions. For instance, research on the regioselectivity of bromination in unsymmetrical dimethylpyridines, which are related to picolines, revealed that nitrogen in the ring plays a significant role in inductively deactivating the reaction, influencing the position where bromination occurs (Thapa et al., 2014).
Antioxidant Capacity and Reaction Pathways
The chemical structure of Ethyl 5-bromo-3-(trifluoromethyl)picolinate suggests potential involvement in antioxidant capacity assays. Research on antioxidant capacity assays like ABTS/PP Decolorization and others, provides a foundation for understanding how complex molecules might interact with radicals and participate in oxidation-reduction reactions (Ilyasov et al., 2020). Further studies provide comprehensive insights into the chemical principles of antioxidant capacity assays, which might be relevant when considering the reactivity of Ethyl 5-bromo-3-(trifluoromethyl)picolinate in such contexts (Huang et al., 2005).
Environmental Interactions and Waste Management
The compound may also be relevant in studies related to environmental science, such as the characterization of radionuclide-chelating agent complexes in low-level radioactive decontamination waste. Research in this area often involves analyzing how certain compounds, including picolinates, interact with radionuclides, potentially affecting their mobility and environmental impact (Serne et al., 1996).
Potential Uses in Biochemical Studies
Ethyl 5-bromo-3-(trifluoromethyl)picolinate's chemical structure might make it relevant in biochemical studies exploring the interaction between molecules and biological systems. For instance, research on the absorption of zinc in the human body and animals involves studying the role of picolinic acid, a molecule related to picolinate, in facilitating zinc transport through the intestine. Such studies might provide insights into the biochemical pathways and interactions where Ethyl 5-bromo-3-(trifluoromethyl)picolinate could play a role (Evans, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIFHPLSUAYGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)
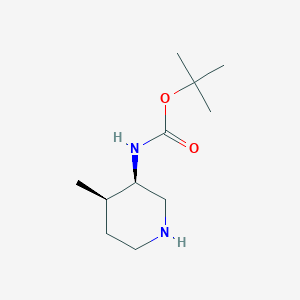
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)
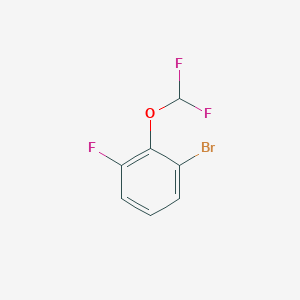
![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
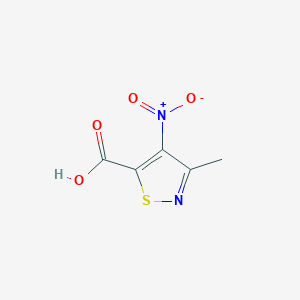
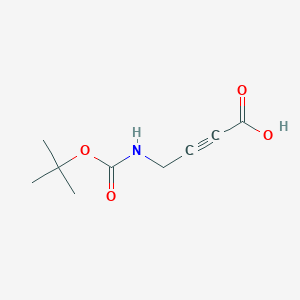
![3-[(3-Pyridinyloxy)methyl]aniline](/img/structure/B1391354.png)
![Imidazo[1,2-A]pyridin-7-amine](/img/structure/B1391355.png)
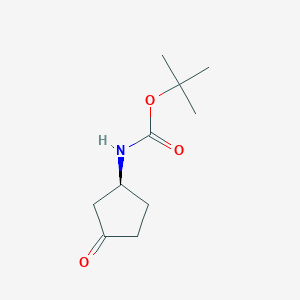
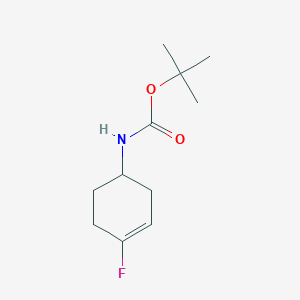
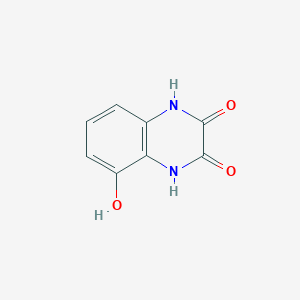
![1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1391362.png)